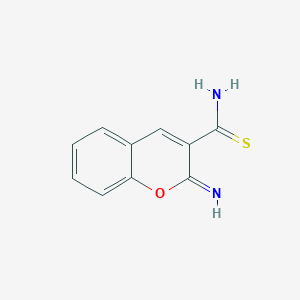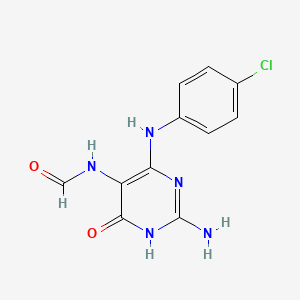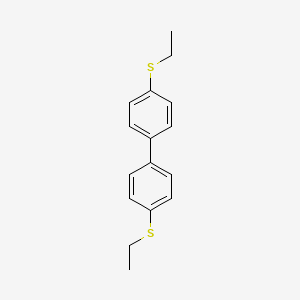
1,1'-Biphenyl, 4,4'-bis(ethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4,4’-bis(ethylthio)- is an organic compound with the molecular formula C16H18S2 It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by ethylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis(ethylthio)- typically involves the reaction of 4,4’-dibromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylthio groups. The reaction conditions usually involve refluxing the reactants in a suitable solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for 1,1’-Biphenyl, 4,4’-bis(ethylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4,4’-bis(ethylthio)- can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding biphenyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Biphenyl derivatives.
Substitution: Compounds with different functional groups replacing the ethylthio groups.
科学的研究の応用
1,1’-Biphenyl, 4,4’-bis(ethylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(ethylthio)- depends on its specific application. In general, the ethylthio groups can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1’-Biphenyl, 4,4’-bis(methylthio)
- 1,1’-Biphenyl, 4,4’-bis(phenylthio)
- 1,1’-Biphenyl, 4,4’-bis(butylthio)
Uniqueness
1,1’-Biphenyl, 4,4’-bis(ethylthio)- is unique due to the presence of ethylthio groups, which impart distinct chemical and physical properties compared to its analogs. The ethylthio groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
101432-45-5 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-ethylsulfanyl-4-(4-ethylsulfanylphenyl)benzene |
InChI |
InChI=1S/C16H18S2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12H,3-4H2,1-2H3 |
InChIキー |
JGXMNYLRFCYSJM-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=C(C=C1)C2=CC=C(C=C2)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


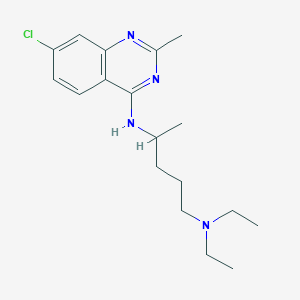
![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
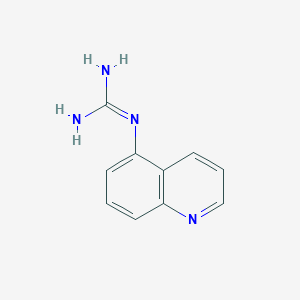
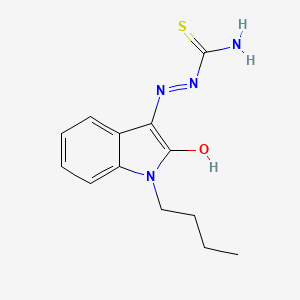
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)

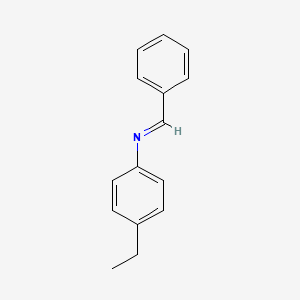
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
